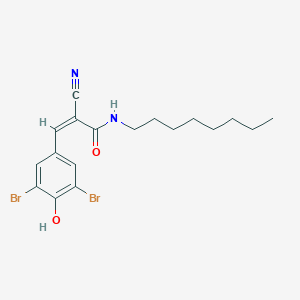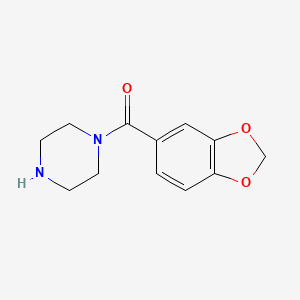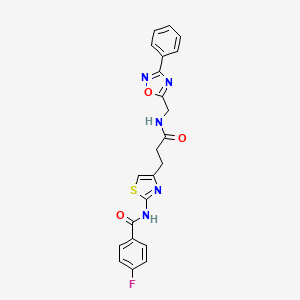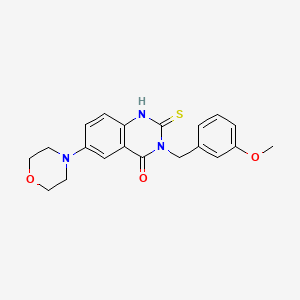
1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a synthetic compound that belongs to the class of amines, and it is commonly used as a research chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Trialkyltantalum Complexes with Aminopyridinato Ligands : A study by Noor, Kretschmer, and Kempe (2006) explores the synthesis of trialkyltantalum complexes using aminopyridinato ligands similar to 1-(3-Methylpyridin-2-yl)propan-1-amine. The synthesis process involved reactions with pentabenzyltantalum and tantalum pentachloride, leading to complexes with different coordination environments, potentially applicable in catalysis or material science (Noor, Kretschmer, & Kempe, 2006).
Crystal Structure of Pyridin-2-yl Derivatives : Böck, Beuchel, Goddard, Imming, and Seidel (2020) conducted a structural analysis of compounds including 1-(4-Methylpyridin-2-yl)thiourea, exhibiting different hydrogen bonding patterns and crystal structures. This research highlights the utility of such compounds in crystallography and material science (Böck et al., 2020).
Pharmaceutical and Medicinal Chemistry
- Synthesis of AlphaVbeta3 Integrin Antagonists : Hartner, Hsiao, Eng, and colleagues (2004) described the synthesis of compounds like 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, key intermediates in creating αVβ3 antagonists. These antagonists could have significant implications in pharmaceutical research, especially in developing treatments for conditions involving integrin receptors (Hartner et al., 2004).
Material Science and Chemistry
Conformational Analysis and Crystal Structure : Ribet, Pena, Maurel, and colleagues (2005) performed a detailed conformational analysis and crystal structure study of a compound structurally related to 1-(3-Methylpyridin-2-yl)propan-1-amine. Their research contributes to our understanding of molecular conformations and interactions in materials and pharmaceutical compounds (Ribet et al., 2005).
Asymmetric Reductive Amination of Pyridines : Yamada, Azuma, and Yamano (2021) reported a method for asymmetric reductive amination of pyridines, including 1-(6-methylpyridin-2-yl)propan-2-one. This technique is vital in synthesizing chiral amines, crucial in pharmaceuticals and fine chemicals (Yamada, Azuma, & Yamano, 2021).
Eigenschaften
IUPAC Name |
1-(3-methylpyridin-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-3-8(10)9-7(2)5-4-6-11-9;;/h4-6,8H,3,10H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLURVUPKNNMCDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=N1)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383569.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide](/img/structure/B2383570.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2383572.png)
![2-{2-[4-(Morpholin-4-ylmethyl)phenyl]-1,3-thiazol-4-yl}acetic acid dihydrochloride](/img/structure/B2383574.png)
![2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2383575.png)
![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2383577.png)
![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2383578.png)


![2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2383583.png)

![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)
